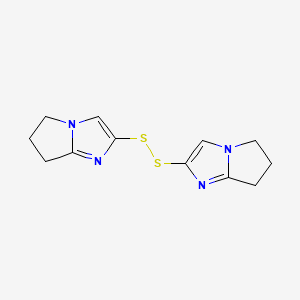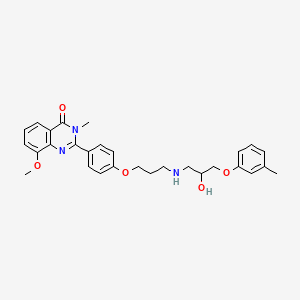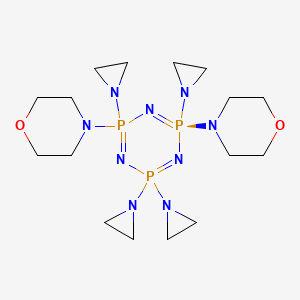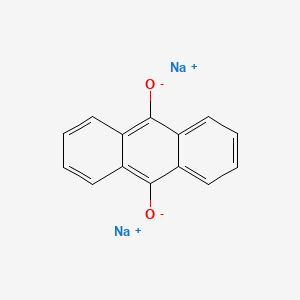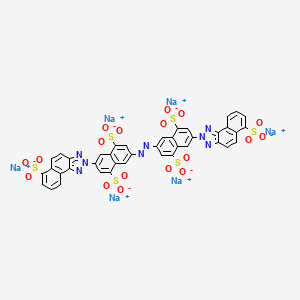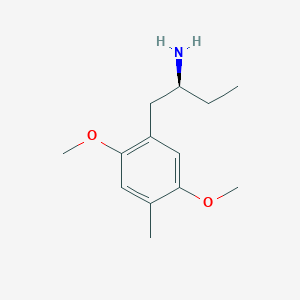
Dimoxamine, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimoxamine, (S)-, also known as 1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine, is a psychoactive compound that belongs to the phenethylamine class. It is a homologue of the psychedelics 2C-D and DOM. Dimoxamine was first synthesized by Alexander Shulgin and is known for its unique psychopharmacological profile .
Méthodes De Préparation
The synthesis of Dimoxamine, (S)-, involves several steps. One common synthetic route starts with the precursor 2,5-dimethoxy-4-methylbenzaldehyde. This compound undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol. The alcohol is then converted to the amine via reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride .
Reaction conditions typically include controlled temperatures, inert atmospheres, and the use of solvents like tetrahydrofuran or diethyl ether .
Analyse Des Réactions Chimiques
Dimoxamine, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Dimoxamine, (S)-, can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Dimoxamine, (S)-, has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenethylamine derivatives and their chemical properties.
Biology: Dimoxamine, (S)-, is studied for its effects on neurotransmitter systems and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of mood disorders and cognitive enhancement.
Industry: Dimoxamine, (S)-, may be used in the development of new psychoactive substances and pharmaceuticals
Mécanisme D'action
The mechanism of action of Dimoxamine, (S)-, involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered neurotransmitter release and modulation of neural pathways. This interaction results in its psychoactive effects, including mood enhancement and cognitive changes .
Comparaison Avec Des Composés Similaires
Dimoxamine, (S)-, is similar to other phenethylamine derivatives such as 2C-D and DOM. it is unique in its specific receptor binding profile and psychopharmacological effects. Unlike 2C-D, which is known for its psychedelic properties, Dimoxamine, (S)-, has a more subtle psychoactive profile with potential therapeutic benefits .
Similar compounds include:
2C-D: A psychedelic phenethylamine with strong hallucinogenic effects.
DOM: Another psychedelic phenethylamine known for its potent and long-lasting effects.
4C-D: A homologue of 2C-D with similar but less pronounced effects
Propriétés
Numéro CAS |
52881-88-6 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
(2S)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4/h6,8,11H,5,7,14H2,1-4H3/t11-/m0/s1 |
Clé InChI |
MLYCFWZIAJAIGW-NSHDSACASA-N |
SMILES isomérique |
CC[C@@H](CC1=C(C=C(C(=C1)OC)C)OC)N |
SMILES canonique |
CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


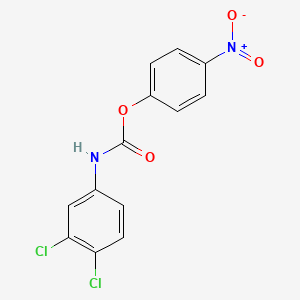
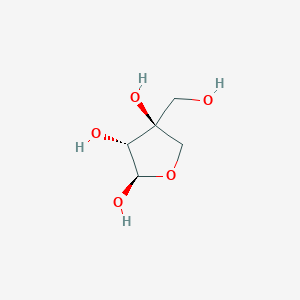
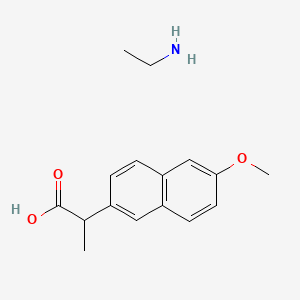
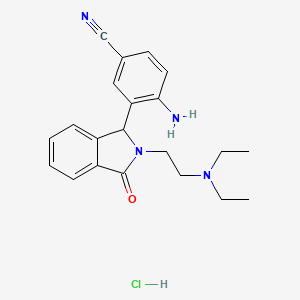
![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)



